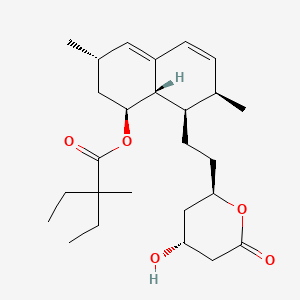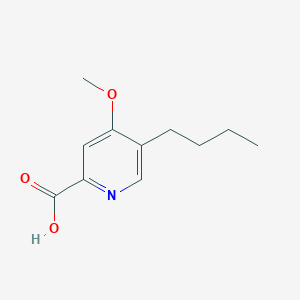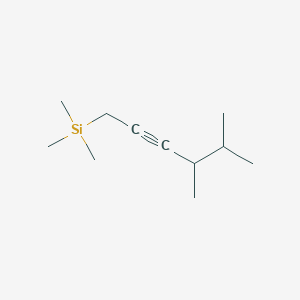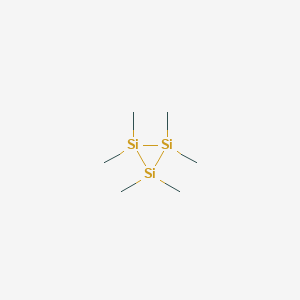![molecular formula C6H7N B14418260 2-Azabicyclo[2.2.1]hepta-2,5-diene CAS No. 83953-54-2](/img/structure/B14418260.png)
2-Azabicyclo[2.2.1]hepta-2,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azabicyclo[2.2.1]hepta-2,5-diene is a bicyclic compound that features a nitrogen atom within its structure. This compound is known for its unique chemical properties and is used as an intermediate in various organic synthesis processes. Its structure is characterized by a seven-membered ring with two double bonds and a nitrogen atom, making it a versatile building block in synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Azabicyclo[2.2.1]hepta-2,5-diene can be synthesized through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of cyclopentadiene and acetylene as raw materials. These are processed through various catalytic reactions to yield the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Azabicyclo[2.2.1]hepta-2,5-diene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: Electrophilic substitution reactions, such as sulfenylation and selenenylation, are common.
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for oxidation reactions.
Reduction: Hydrogenation catalysts like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic reagents such as arenesulfenamides and phosphorus (V) oxohalides are employed.
Major Products
Oxidation: Epoxides
Reduction: Reduced bicyclic compounds
Substitution: 1,2-addition products, such as sulfenylated and selenenylated derivatives.
Aplicaciones Científicas De Investigación
2-Azabicyclo[2.2.1]hepta-2,5-diene has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block in the synthesis of pharmaceuticals and biologically active molecules.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Azabicyclo[2.2.1]hepta-2,5-diene involves its ability to participate in various chemical reactions due to its unique structure. The nitrogen atom within the bicyclic ring can act as a nucleophile, facilitating reactions with electrophilic species. This compound can also undergo radical rearrangements and addition reactions, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
2-Azabicyclo[2.2.1]hepta-2,5-diene can be compared with other similar compounds, such as:
2,5-Norbornadiene: Similar in structure but lacks the nitrogen atom, making it less versatile in certain reactions.
7-Azabicyclo[2.2.1]heptadienes: These compounds have similar bicyclic structures but differ in the position and nature of substituents, affecting their reactivity and applications.
Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: This compound contains an oxygen atom and carboxylate groups, leading to different chemical properties and uses.
Propiedades
Número CAS |
83953-54-2 |
|---|---|
Fórmula molecular |
C6H7N |
Peso molecular |
93.13 g/mol |
Nombre IUPAC |
2-azabicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C6H7N/c1-2-6-3-5(1)4-7-6/h1-2,4-6H,3H2 |
Clave InChI |
BIXPJRFRJANWRK-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC1N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


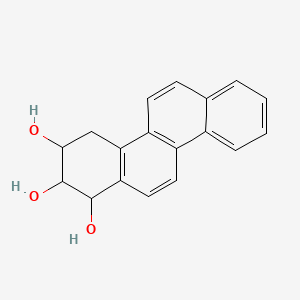

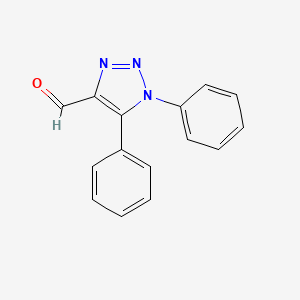
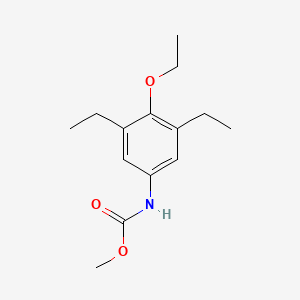
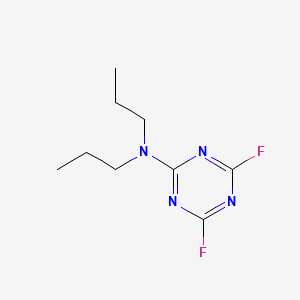

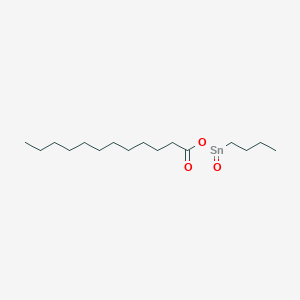
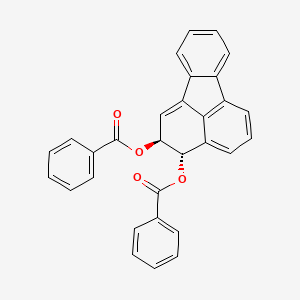
![5-[(4-Heptoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14418229.png)
![N-[5-(2-Chloroethenesulfonyl)-2-methylphenyl]acetamide](/img/structure/B14418230.png)
